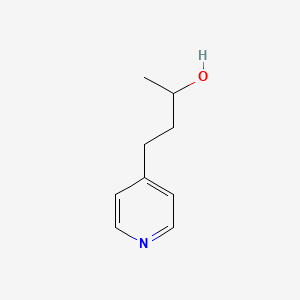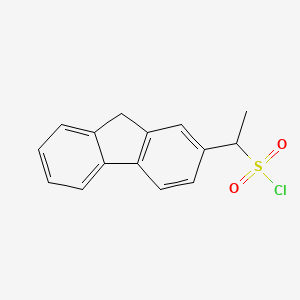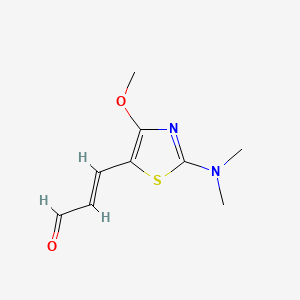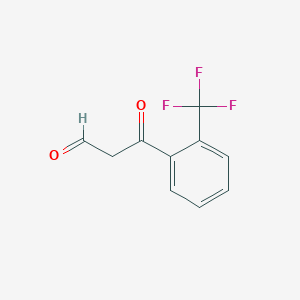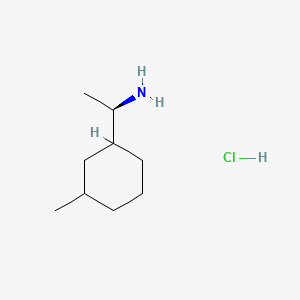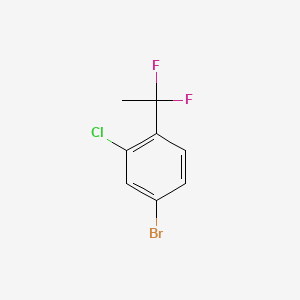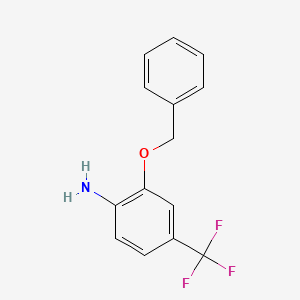
2-Benzyloxy-4-trifluoromethylphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyloxy-4-trifluoromethylphenylamine is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenylamine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4-trifluoromethylphenylamine typically involves the following steps:
Nitration and Reduction: The starting material, 2-benzyloxy-4-trifluoromethylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine group, yielding the desired phenylamine derivative.
Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: 2-Benzyloxy-4-trifluoromethylphenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylamine derivatives.
科学的研究の応用
2-Benzyloxy-4-trifluoromethylphenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2-Benzyloxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
類似化合物との比較
2-Benzyloxy-4-trifluoromethylphenylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-benzyloxy-4-fluorophenylamine, 2-benzyloxy-4-chlorophenylamine, and 2-benzyloxy-4-methylphenylamine.
Uniqueness: The presence of the trifluoromethyl group imparts unique electronic and steric properties to the compound, enhancing its reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C14H12F3NO |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
2-phenylmethoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
InChIキー |
OPKYAGFKBPGHAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


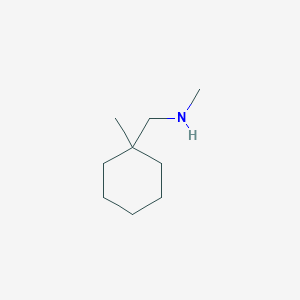
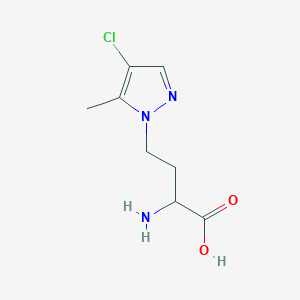
![2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)


![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
